molecular formula C10H17NO2 B12123911 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12123911
M. Wt: 183.25 g/mol
InChI Key: UUBGCPAHCMEYAN-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide is an organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptane-2-one with hydroxylamine hydrochloride under basic conditions to form the oxime, followed by reduction to the corresponding amine. The amine is then acylated with a suitable carboxylic acid derivative to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: 3,3-Dimethylbicyclo[2.2.1]heptane-2-one.

    Reduction: 2-Amino-3,3-dimethylbicyclo[2.2.1]heptane.

    Substitution: 2-Chloro-3,3-dimethylbicyclo[2.2.1]heptane.

Scientific Research Applications

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]heptane-2-one: A ketone derivative with similar structural features.

    2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: An acid derivative with a hydroxyl group.

    3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Another acid derivative with a different substitution pattern.

Uniqueness

2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a hydroxyl group and a carboxamide group on a bicyclic framework. This unique structure imparts specific reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C10H17NO2/c1-9(2)6-3-4-10(5-6,7(9)12)8(11)13/h6-7,12H,3-5H2,1-2H3,(H2,11,13)

InChI Key

UUBGCPAHCMEYAN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1O)C(=O)N)C

Origin of Product

United States

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